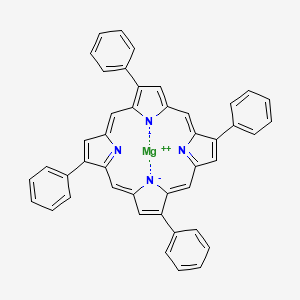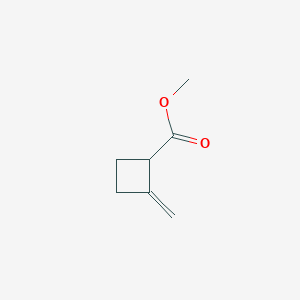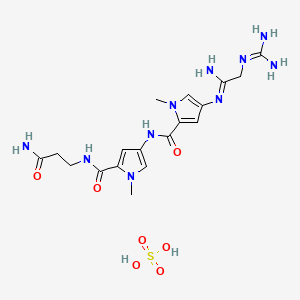
N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Netropsin sulfate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly at AT-rich sequences. This binding property makes it a valuable tool in molecular biology and medicinal chemistry. Netropsin sulfate was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antibiotic and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:
Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.
Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.
Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.
Industrial Production Methods
Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps.
Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.
Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions
The binding of netropsin sulfate to DNA is facilitated by:
Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.
Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.
Major Products Formed
The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Netropsin sulfate has a wide range of applications in scientific research:
Molecular Biology: Used as a probe to study DNA structure and function.
Medicinal Chemistry: Investigated for its potential as an anti-cancer and anti-viral agent.
Biotechnology: Utilized in the development of gene-targeted therapies and diagnostic tools.
Drug Delivery: Explored for its ability to bind to DNA and deliver therapeutic agents to specific genetic targets
Wirkmechanismus
Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:
Inhibiting Transcription: Preventing the binding of transcription factors and other proteins necessary for gene expression.
Altering DNA Conformation: Inducing conformational changes in DNA that affect its stability and function.
Vergleich Mit ähnlichen Verbindungen
Netropsin sulfate is often compared with other minor groove binders such as distamycin and pentamidine. These compounds share similar binding properties but differ in their chemical structures and specific binding affinities:
Distamycin: Similar to netropsin sulfate but has a different sequence specificity and binding affinity.
Pentamidine: Another minor groove binder with distinct structural features and therapeutic applications
Netropsin sulfate stands out due to its unique binding mode and high specificity for AT-rich DNA sequences, making it a valuable tool in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
6018-79-7 |
|---|---|
Molekularformel |
C18H28N10O7S |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4) |
InChI-Schlüssel |
PEVNGIYUGMIJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


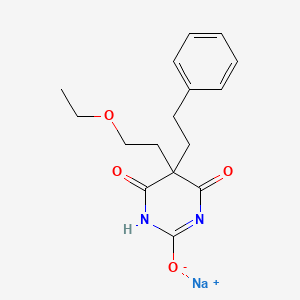
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
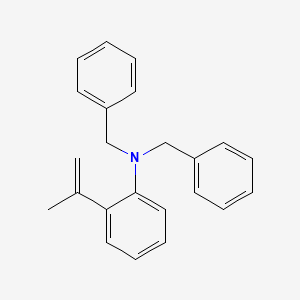


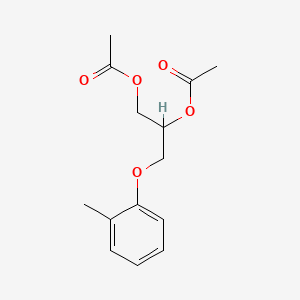

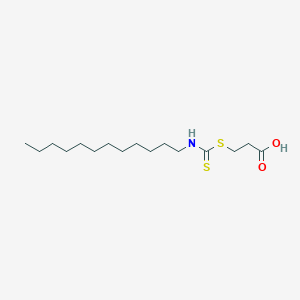


![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
